1,4'-Bipiperidin-3-ol dihydrochloride
Description
1,4'-Bipiperidin-3-ol dihydrochloride (CAS 864356-11-6) is a bicyclic organic compound comprising two piperidine rings connected at the 1,4' positions. The hydroxyl group at position 3 of the bipiperidine scaffold enhances its polarity, while the dihydrochloride salt improves aqueous solubility. This compound is synthesized with ≥95% purity, as noted in recent catalogs . Its molecular formula is C₁₀H₂₁Cl₂N₂O, with a molecular weight of 279.20 g/mol. The hydroxyl group and protonated amines facilitate hydrogen bonding, making it relevant in pharmaceutical research for drug delivery or receptor-targeted applications .
Properties
IUPAC Name |
1-piperidin-4-ylpiperidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9;;/h9-11,13H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNASLOPCSOKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4'-Bipiperidin-3-ol dihydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,4'-Bipiperidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4'-Bipiperidin-3-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,4'-Bipiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
4,4'-Bipiperidine Dihydrochloride (CAS 78619-84-8)
- Structural Differences : Lacks the hydroxyl group at position 3.
- Physicochemical Properties :
- Applications : Used as a building block in organic synthesis, particularly for cationic ligands.
Clocapramine Dihydrochloride (CAS 552.99 g/mol)
- Structural Differences : Features a carboxamide group and a dibenzazepine moiety.
- Biological Activity :
1'-Methyl-1,4'-Bipiperidine-3-Carboxylic Acid Dihydrochloride (CAS 1185295-92-4)
- Structural Differences : Contains a methyl group and carboxylic acid substituent.
- Physicochemical Impact :
1,4-Dibenzylpiperazine Dihydrochloride (CAS 2298-55-7)
- Structural Differences : Piperazine core with benzyl groups.
- Applications : Used in ligand design for serotonin receptors.
- Key Contrast : Piperazine rings are more basic than piperidine, altering pH-dependent solubility and receptor interactions .
Pharmacokinetic and Toxicity Comparisons
| Compound | Aqueous Solubility (mg/mL) | logP | BBB Permeability | Toxicity (LD₅₀, rat oral) |
|---|---|---|---|---|
| 1,4'-Bipiperidin-3-ol dihydrochloride | ~50 (predicted) | 0.5 | Low | Not reported |
| 4,4'-Bipiperidine dihydrochloride | ~30 | 1.8 | Moderate | Not reported |
| Clocapramine dihydrochloride | ~20 | 3.2 | High | 6200 mg/kg |
| 1,4-Dibenzylpiperazine dihydrochloride | ~10 | 2.5 | High | Not reported |
Notes:
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